tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: is a chemical compound with the molecular formula C15H19ClN4O3 and a molecular weight of 338.79 g/mol . It is known for its broad spectrum herbicidal and insecticidal properties . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves several steps. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the morpholino group: This step involves nucleophilic substitution reactions where the morpholino group is introduced.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves the inhibition of the electron transport chain in the mitochondria of susceptible organisms . This disruption leads to a loss of cellular energy production, ultimately causing cell death. The compound targets specific enzymes and pathways involved in mitochondrial respiration.
Comparison with Similar Compounds
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Lacks the morpholino group, which may affect its biological activity.
tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxamide: Contains a carboxamide group instead of a carboxylate group, potentially altering its reactivity and applications.
The presence of the morpholino group in this compound is a key feature that distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for research.
Properties
IUPAC Name |
tert-butyl 4-chloro-2-morpholin-4-ylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-5H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGLJIHPWSSLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744306 |
Source
|
Record name | tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-31-7 |
Source
|
Record name | 1,1-Dimethylethyl 4-chloro-2-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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